molecular formula C14H18O2 B13668543 2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13668543
M. Wt: 218.29 g/mol
InChI Key: ZCUMZHLYYOFYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with a unique structure that includes a benzoannulene core

Preparation Methods

The synthesis of 2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves several steps. One common method starts with the condensation of acetylacetone and phenol, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and mechanisms due to its unique structure.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with similar compounds such as:

The uniqueness of 2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one lies in its specific functional group, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-propan-2-yloxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C14H18O2/c1-10(2)16-12-7-8-13-11(9-12)5-3-4-6-14(13)15/h7-10H,3-6H2,1-2H3

InChI Key

ZCUMZHLYYOFYBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.